molecular formula C12H22O11 B1682109 2-O-beta-D-Glucopyranosyl-D-glucose CAS No. 534-46-3

2-O-beta-D-Glucopyranosyl-D-glucose

Cat. No. B1682109
CAS RN: 534-46-3
M. Wt: 342.3 g/mol
InChI Key: PZDOWFGHCNHPQD-VNNZMYODSA-N
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Description

“2-O-beta-D-Glucopyranosyl-D-glucose” is a glycosylglucose . It is a derivative of D-glucose attached to a beta-D-glucopyranosyl unit at position 2 via a glycosidic linkage . It has been studied for its potential in the conversion of lignocellulose, the most abundant renewable resource, into sorbitol .


Synthesis Analysis

The synthesis of “2-O-beta-D-Glucopyranosyl-D-glucose” involves the hydrolysis and hydrogenation of cellobiose in ZnCl2·4H2O solvent . The process aims to optimize the conditions for the conversion of lignocellulose into sorbitol . The yield of sorbitol under optimal conditions is ≥95% .


Molecular Structure Analysis

The molecular structure of “2-O-beta-D-Glucopyranosyl-D-glucose” is characterized by a D-glucose attached to a beta-D-glucopyranosyl unit at position 2 via a glycosidic linkage .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-O-beta-D-Glucopyranosyl-D-glucose” include the hydrolysis and hydrogenation of cellobiose . The hydrolysis takes place in the range of temperatures studied (75–125 °C) and simultaneously hydrogenation (H2, Ru/C), though at a lower rate than that in neutral water .

Scientific Research Applications

  • Cosmetics, Food, and Medicine

    • Field : Applied Microbiology and Biotechnology
    • Application : One of the most important Vitamin C (VC) derivatives, 2-O-d-glucopyranosyl-l-ascorbic acid (AA-2G), has attracted increasing attention in recent years with a wide range of applications in cosmetics, food, and medicine .
    • Methods : Various VC derivatives have been developed in an attempt to improve stability while retaining the same biological activity .
    • Results : The derivative AA-2G has shown to retain the biological activities of l-Ascorbic Acid (l-AA) and has been a research hotspot in both academics and industry .
  • Enzymatic Production of Osmolyte

    • Field : Microbial Cell Factories
    • Application : Glucosylglycerol (2-O-α-d-glucopyranosyl-sn-glycerol; GG) is a natural osmolyte from bacteria and plants. It has promising applications as a cosmetic and food-and-feed ingredient .
    • Methods : This process uses sucrose phosphorylase (SucP)-catalyzed glycosylation of glycerol from sucrose, applying the isolated enzyme in immobilized form .
    • Results : A whole cell-based enzyme formulation might constitute an advanced catalyst for GG production .
  • Treatment of Type 2 Diabetes Mellitus

    • Field : Medical Research
    • Application : N-(β-d-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides have proven to be low micromolar inhibitors of glycogen phosphorylase (GP), a validated target for the treatment of type 2 diabetes mellitus .
    • Methods : The methods of application or experimental procedures were not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Conversion of Lignocellulose into Sorbitol

    • Field : Chemical Research
    • Application : The hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) .
    • Methods : The methods of application or experimental procedures were not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Production of 2-O-α-D-Glucosyl Glycerol

    • Field : Bioprocess and Biosystems Engineering
    • Application : 2-O-α-D-Glucosyl glycerol (2-αGG) can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry .
    • Methods : Sucrose phosphorylase (SPase) has been widely used in the production of 2-αGG .
    • Results : The results or outcomes obtained were not specified in the source .
  • Treatment of Respiratory Diseases, Cholesterol Reduction, Analgesic Sedation, Prevention of Scurvy, Treatment of Cancer

    • Field : Medical Research
    • Application : Glucosides have a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer .
    • Methods : The methods of application or experimental procedures were not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Production of 2-O-α-D-Glucosyl-L-Ascorbic Acid

    • Field : Bioprocess and Biosystems Engineering
    • Application : 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G) is a stable derivative of L-ascorbic acid (L-AA), which has been widely used in food and cosmetics industries .
    • Methods : Sugar molecules, such as glucose and maltose produced by cyclodextrin glycosyltransferase (CGTase) during AA-2G synthesis may compete with L-AA as the acceptors, resulting in low AA-2G yield .
    • Results : The AA-2G yields of the mutants Bs F191Y and Bs F255Y AA-2G were 34.3% and 7.9% lower than that of Bs CGTase, respectively .
  • Treatment of Various Diseases

    • Field : Medical Research
    • Application : Glucosides have a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer .
    • Methods : The methods of application or experimental procedures were not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .

properties

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDOWFGHCNHPQD-VNNZMYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336223
Record name Sophorose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-beta-D-Glucopyranosyl-D-glucose

CAS RN

534-46-3
Record name Sophorose
Source CAS Common Chemistry
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Record name Sophorose
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Record name Sophorose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-β-D-glucopyranosyl-D-glucose
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SOPHOROSE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-beta-D-Glucopyranosyl-D-glucose
Reactant of Route 2
2-O-beta-D-Glucopyranosyl-D-glucose
Reactant of Route 3
2-O-beta-D-Glucopyranosyl-D-glucose
Reactant of Route 4
2-O-beta-D-Glucopyranosyl-D-glucose
Reactant of Route 5
2-O-beta-D-Glucopyranosyl-D-glucose
Reactant of Route 6
2-O-beta-D-Glucopyranosyl-D-glucose

Citations

For This Compound
4
Citations
DY Lee, JJ Park, DK Barupal, O Fiehn - Molecular & Cellular Proteomics, 2012 - ASBMB
Drastic alterations in macronutrients are known to cause large changes in biochemistry and gene expression in the photosynthetic alga Chlamydomonas reinhardtii. However, …
Number of citations: 119 www.mcponline.org
JJP Do Yup Lee, DK Barupal, O Fiehn - Molecular & Cellular Proteomics, 2012 - Citeseer
Drastic alterations in macronutrients are known to cause large changes in biochemistry and gene expression in the photosynthetic alga Chlamydomonas reinhardtii. However, …
Number of citations: 4 citeseerx.ist.psu.edu
堀千明 - (No Title), 2012 - repository.dl.itc.u-tokyo.ac.jp
Fig. 1-1.(A) Microstructure of plant cell wall. ML, middle lamella; P, primary cell wall; S, secondary cell wall (S1, outer layer; S2, middle layer; S3, inner layer).(Based on 1981 Sjostrom)(B…
Number of citations: 4 repository.dl.itc.u-tokyo.ac.jp
PA Finan, CD Warren - JOURNAL OF …, 1963 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 5

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